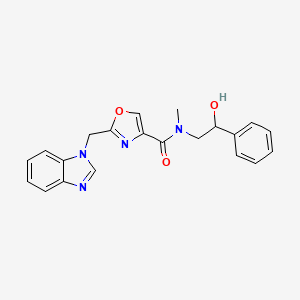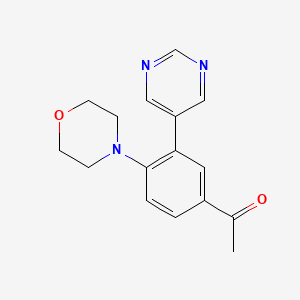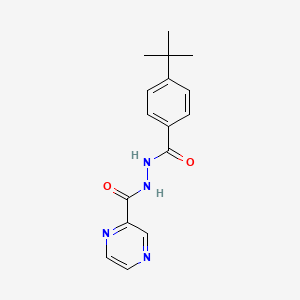
1-(4-chlorophenyl)-4-(3,5-dimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives often involves alkylation, acidulation, and reduction steps, as demonstrated in studies on related compounds. For instance, Quan (2006) and Li Ning-wei (2005) described the synthesis of 1-(2,3-dichlorophenyl)piperazine from dichloronitrobenzene and piperazine through alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006) (Li Ning-wei, 2005).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray diffraction and spectroscopic techniques, has been conducted to confirm the synthesized compounds' structure. For example, the structure of a bromobenzylpiperazine derivative was confirmed using FTIR, NMR, HRMS, and X-ray single crystal diffraction, demonstrating the compound's stabilization via intermolecular interactions (L.-Y. Chen et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, contributing to their diverse pharmacological profiles. For instance, the reductive amination process has been employed in synthesizing compounds with specific biological activities, indicating the versatility of piperazine derivatives in chemical synthesis (Muzzaffar A Bhat et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline form, can significantly affect their pharmacological potential. Studies have characterized these properties through crystallization techniques and polymorphism studies, providing insights into the compound's behavior under different conditions (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a crucial role in the compound's biological activity. Piperazine derivatives have been shown to exhibit diverse biological activities, which can be attributed to their chemical structures and the presence of specific functional groups (R. Perrone et al., 2000).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[(3,5-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-18-11-15(12-19(13-18)24-2)14-21-7-9-22(10-8-21)17-5-3-16(20)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWZPBKQMGLUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3,5-dimethoxybenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5616316.png)
![2-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5616323.png)
![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)
![5-ethyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B5616333.png)

![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)

![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)

![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)


![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)